Synthesis of 2,4,6-Tribromoaniline from Aniline: A Comprehensive Technical Guide
Synthesis of 2,4,6-Tribromoaniline from Aniline: A Comprehensive Technical Guide
This technical guide provides an in-depth overview of the synthesis of 2,4,6-tribromoaniline from aniline (B41778), tailored for researchers, scientists, and professionals in drug development. The document details the underlying electrophilic aromatic substitution mechanism, comprehensive experimental protocols, and quantitative data to support reproducible and optimized synthesis.
Core Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis of 2,4,6-tribromoaniline from aniline is a classic example of an electrophilic aromatic substitution reaction. The amino group (-NH₂) on the aniline ring is a potent activating group, significantly increasing the electron density of the benzene (B151609) ring, particularly at the ortho and para positions.[1][2] This high electron density makes the ring highly susceptible to attack by electrophiles, such as the bromine cation (Br⁺).
The reaction proceeds as follows:
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Generation of the Electrophile: In the presence of a polar solvent like water or acetic acid, the bromine molecule (Br₂) becomes polarized, allowing for the generation of an electrophilic bromine species.[2][3]
-
Nucleophilic Attack: The electron-rich aniline ring acts as a nucleophile, attacking the electrophilic bromine. The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the benzene ring through resonance, further enhancing its nucleophilicity.[3][4]
-
Formation of the Sigma Complex (Arenium Ion): The attack by the aniline ring on the bromine atom leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A base in the reaction mixture (such as water or another aniline molecule) removes a proton from the carbon atom bonded to the bromine, restoring the aromaticity of the ring and yielding the brominated product.
Due to the strong activating nature of the amino group, this substitution occurs rapidly at all three available ortho and para positions, leading to the formation of the trisubstituted product, 2,4,6-tribromoaniline, often as a white precipitate.[2][3][5] The reaction is so facile that it typically does not require a Lewis acid catalyst, which is often necessary for the bromination of less activated aromatic rings.[6]
To achieve mono-bromination of aniline, the activating effect of the amino group must be attenuated. This is commonly achieved by acetylating the aniline to form acetanilide. The acetyl group withdraws electron density from the nitrogen atom, making the ring less reactive and allowing for controlled, selective substitution.[4][7]
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis of 2,4,6-tribromoaniline, including molecular weights and typical yields reported in the literature.
| Parameter | Value | Reference(s) |
| Molecular Weight of Aniline | 93.13 g/mol | [8] |
| Molecular Weight of Bromine | 159.808 g/mol | [8] |
| Molecular Weight of 2,4,6-Tribromoaniline | 329.82 g/mol | [9] |
| Typical Reported Yield | ~55.6% | [8] |
| Melting Point | 120-122 °C | [10] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and acetic acid. | [10] |
Detailed Experimental Protocol
This protocol provides a detailed methodology for the synthesis of 2,4,6-tribromoaniline from aniline.
3.1. Materials and Reagents:
-
Aniline (C₆H₅NH₂)
-
Bromine (Br₂)
-
Glacial Acetic Acid (CH₃COOH)
-
Rectified Spirit (Ethanol)
-
Distilled Water
-
Sodium Bisulfite solution (optional, to remove excess bromine)
3.2. Equipment:
-
Conical flask (250 mL)
-
Dropping funnel
-
Beaker
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Stirring rod
-
Fume hood
3.3. Procedure:
-
Preparation of Reagent Solutions:
-
Reaction:
-
Place the conical flask containing the aniline solution in an ice bath to cool.
-
Slowly add the bromine solution dropwise from the dropping funnel to the cooled aniline solution with constant shaking or stirring.[8][11] Maintain the temperature of the reaction mixture below 10 °C.
-
A yellow-colored precipitate of 2,4,6-tribromoaniline will form.[8]
-
-
Work-up and Isolation:
-
Once the addition of the bromine solution is complete, pour the reaction mixture into a beaker containing an excess of cold water (approximately 200 mL).
-
Stir the mixture vigorously to ensure complete precipitation of the product.
-
If the solution remains yellow due to excess bromine, add a few drops of sodium bisulfite solution until the color disappears.[11]
-
Filter the white precipitate of 2,4,6-tribromoaniline using a Buchner funnel under suction.[8][11]
-
Wash the precipitate thoroughly with cold water to remove any remaining acid and unreacted starting materials.[8][11]
-
-
Purification:
3.4. Safety Precautions:
-
This experiment should be performed in a well-ventilated fume hood.
-
Bromine is a highly corrosive and toxic substance. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Aniline is toxic and can be absorbed through the skin. Avoid contact and inhalation.
-
Glacial acetic acid is corrosive. Handle with care.
Visualizations
4.1. Reaction Mechanism Diagram
Caption: Electrophilic substitution mechanism for the synthesis of 2,4,6-tribromoaniline.
4.2. Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of 2,4,6-tribromoaniline.
References
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. Synthesis of 2,4,6-Tribromoaniline from Aniline How can 2,4,6-tribromoan.. [askfilo.com]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]
- 10. ijcrt.org [ijcrt.org]
- 11. storage.googleapis.com [storage.googleapis.com]
